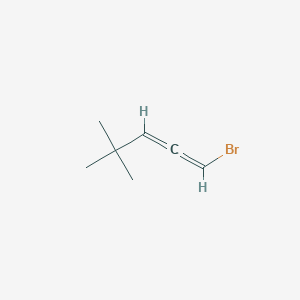
Finasteride 2-(2-Methylpropanol)amide
Descripción general
Descripción
Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride . It acts as an inhibitor of 5α-reductase, the enzyme which converts testosterone to the more potent androgen, 5α-dihydrotestosterone .
Molecular Structure Analysis
The molecular formula of Finasteride 2-(2-Methylpropanol)amide is C23H36N2O3 and its molecular weight is 388.54 .Chemical Reactions Analysis
Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride . The exact chemical reactions leading to its formation are not specified in the search results.Aplicaciones Científicas De Investigación
Treatment of Prostatic Hyperplasia
Finasteride is used for the approved treatment of prostatic hyperplasia . It acts as a selective inhibitor of 5-alpha reductase, an enzyme responsible for the enlargement of the prostate . This application is particularly important as it provides a non-surgical method to treat this common condition in older men .
Treatment of Male Pattern Baldness
Finasteride is also used in the treatment of male pattern baldness . It works by reducing the systemic levels of DHT (dihydrotestosterone), a hormone that contributes to hair loss . This results in an increase in the size and diameter of miniaturized hair follicles, leading to improved hair growth .
Analytical Techniques Development
Finasteride has been used as a subject in the development of various analytical techniques . These techniques include spectrophotometry, spectrofluorimetry, HPLC, and mass spectrophotometric techniques . These methods have been developed for the estimation of Finasteride in different formulations and biological fluids .
Study of Androgen Effects
Finasteride has been used in long-term research programs studying the effects of androgens . This research has been particularly focused on conditions like Benign Prostatic Hyperplasia (BPH), which are influenced by androgen action .
Research on Transcriptional Effects
Finasteride has been used in research studying its transcriptional effects . This research is particularly focused on understanding the effects of Finasteride on gene expression in different tissues .
Mecanismo De Acción
Target of Action
Finasteride 2-(2-Methylpropanol)amide primarily targets Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .
Mode of Action
Finasteride 2-(2-Methylpropanol)amide acts as a competitive and specific inhibitor of Type II 5-alpha reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . This results in a decrease in the effects of the primary androgen involved in androgen-dependent disorders .
Biochemical Pathways
The inhibition of 5-alpha reductase leads to a decrease in the conversion of testosterone to DHT . This affects the androgen-dependent pathways, leading to a reduction in the effects of DHT. The downstream effects include the reduction of symptoms associated with benign prostatic hyperplasia (BPH) and male pattern hair loss .
Pharmacokinetics
The pharmacokinetics of finasteride have been studied, and it is known to be metabolized in humans .
Result of Action
The inhibition of 5-alpha reductase by Finasteride 2-(2-Methylpropanol)amide leads to a decrease in the levels of DHT. This results in the reduction of symptoms associated with BPH and male pattern hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . A decrease in DHT levels can also lead to a reduction in prostate size, alleviating symptoms associated with BPH, such as frequent urination, difficulty starting urination, and weak urine flow .
Safety and Hazards
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUJYZCMHDCXGQ-WSBQPABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116285-36-0 | |
| Record name | Finasteride 2-(2-methylpropanol)amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




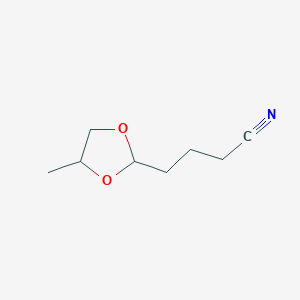
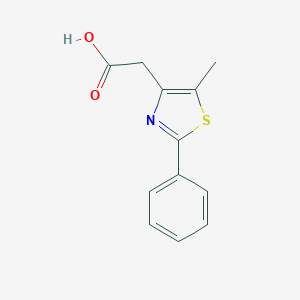

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
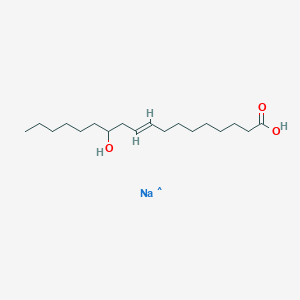

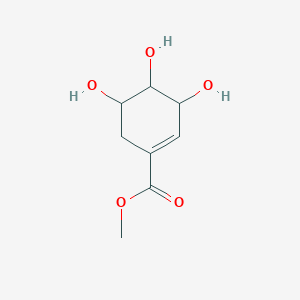
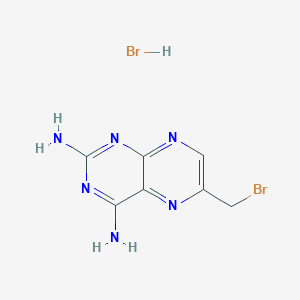

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)


